Betahistine mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action in Meniere's Disease

The exact mechanism by which Betahistine Mesilate works in Meniere's disease is not fully understood. Research suggests it may act through several pathways, including:

- Histamine modulation: Betahistine may increase histamine levels in the inner ear, affecting blood flow and pressure regulation [].

- Vestibular function: It might influence the vestibular system, which plays a role in balance and spatial orientation [].

- Neurotransmitter effects: Studies suggest Betahistine might influence other neurotransmitters like dopamine and serotonin, potentially impacting symptoms like vertigo [].

Betahistine mesylate is a pharmaceutical compound primarily used to manage symptoms associated with Ménière's disease, a disorder affecting the inner ear that can cause vertigo, tinnitus, and hearing loss. Structurally, it is a derivative of histamine, acting as a histamine-like antivertigo agent. The chemical formula for betahistine mesylate is , and it is often formulated as a salt of methanesulfonic acid, enhancing its solubility and stability in pharmaceutical preparations .

The exact mechanism by which betahistine mesilate works is not fully understood. However, the prevailing theory suggests it acts on histamine receptors in the inner ear []. Histamine is a signaling molecule involved in various physiological processes, including balance regulation. Betahistine is thought to have a histamine-like effect, influencing inner ear blood flow and pressure, ultimately contributing to reduced vertigo symptoms []. More research is needed to fully elucidate the mechanism of action.

In laboratory settings, betahistine mesylate can undergo crystallization reactions to form different polymorphs. For instance, a new crystal form B has been identified, characterized by specific melting points and X-ray diffraction patterns, which offer advantages in terms of purity and stability for industrial production .

Betahistine mesylate exhibits significant biological activity through its interaction with histamine receptors. It acts primarily as a weak agonist at histamine H1 receptors and a strong antagonist at H3 receptors. This dual action leads to increased blood flow in the inner ear, reducing endolymphatic pressure and alleviating symptoms of vertigo. The vasodilatory effect is attributed to the stimulation of H1 receptors on vascular smooth muscle cells .

The compound also influences neurotransmitter release, enhancing levels of serotonin and other neurotransmitters in the brainstem, which helps restore balance and reduce dizziness associated with vestibular disorders .

The synthesis of betahistine mesylate involves several steps:

- Starting Materials: The synthesis begins with 2-(methylamino)ethylpyridine.

- Reaction with Methanesulfonic Acid: The base compound is reacted with methanesulfonic acid to form betahistine mesylate.

- Crystallization: The product can be purified through crystallization techniques using solvents like ethanol or tetrahydrofuran to obtain high-purity crystals.

Recent advancements have led to the identification of new crystal forms that enhance the compound's stability and solubility characteristics, making them more suitable for pharmaceutical applications .

Betahistine mesylate is primarily indicated for:

- Ménière's Disease: It alleviates symptoms such as vertigo and tinnitus.

- Vestibular Disorders: Used off-label for other vestibular dysfunctions due to its effects on blood flow and neurotransmitter modulation.

Despite its efficacy in Europe and other regions, it was withdrawn from the U.S. market due to insufficient evidence supporting its effectiveness in treating Ménière's disease .

Betahistine mesylate has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: It may interact with monoamine oxidase inhibitors due to shared metabolic pathways, potentially increasing side effects.

- Pharmacodynamic Interactions: Its action on histamine receptors can influence the effectiveness of other medications that target similar pathways.

Clinical studies have shown that while betahistine is generally well-tolerated, hypersensitivity reactions may occur in some patients .

Several compounds share structural or functional similarities with betahistine mesylate:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Histamine | Directly related | Neurotransmitter | Endogenous compound |

| Dimenhydrinate | Antihistamine | Motion sickness | Stronger antihistaminic effects |

| Meclizine | Antihistamine | Vertigo treatment | Longer duration of action |

| Prochlorperazine | Antipsychotic | Nausea and vomiting | Dopaminergic antagonist |

Betahistine mesylate stands out due to its selective action on histamine receptors within the vestibular system, specifically targeting symptoms associated with inner ear disorders without significant sedative effects commonly seen with other antihistamines .

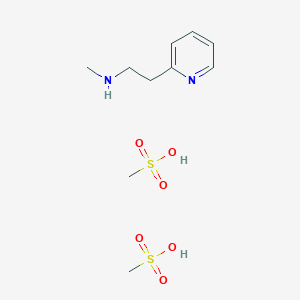

Betahistine mesylate presents as a salt compound consisting of the active betahistine base combined with two molecules of methanesulfonic acid [1]. The molecular formula C10H20N2O6S2 reflects this composition, with the compound having a molecular weight of 328.4 grams per mole [1] [2]. The chemical structure can be more precisely described as methanesulfonic acid; N-methyl-2-pyridin-2-ylethanamine, representing the 1:2 stoichiometric relationship between the betahistine base and methanesulfonic acid [1].

The compound is alternatively designated as 2-pyridineethanamine, N-methyl-, methanesulfonate (1:2), emphasizing its structural foundation [2]. The exact mass has been calculated as 328.076279 daltons, with the monoisotopic mass identical to this value [1]. The molecular structure contains 20 heavy atoms with a topological polar surface area of 150 square angstroms [1].

The International Union of Pure and Applied Chemistry name for this compound is methanesulfonic acid; N-methyl-2-pyridin-2-ylethanamine [1]. The International Chemical Identifier key is ZBJJDYGJCNTNTH-UHFFFAOYSA-N, providing unique identification for this specific molecular structure [1] [2].

Structural Relationship to Histamine and Pyridine Derivatives

Betahistine mesylate functions as a structural analog of histamine, sharing fundamental pharmacological similarities while maintaining distinct molecular characteristics [6] [13]. The compound is classified as an aminoalkylpyridine, specifically pyridine substituted by a 2-(methylamino)ethyl group at position 2 [20]. This structural modification creates a histamine analog that retains the essential pharmacological properties of the parent compound while exhibiting enhanced specificity for certain receptor subtypes [11].

The relationship to histamine is evident in its receptor activity profile, where betahistine demonstrates weak partial agonist activity at histamine H1 receptors and acts as a weak antagonist or inverse agonist at histamine H3 receptors [11]. Research has demonstrated that betahistine is approximately 27 times less active than histamine at H1 receptors in guinea pig ileum preparations [12]. The compound exhibits concentration-dependent effects, behaving as an apparent inverse agonist at low concentrations while showing full agonist activity at higher concentrations [10] [19].

The pyridine ring system forms the core structural element, with the compound classified under compounds containing an unfused pyridine ring in the structure [19]. The Chemical Abstracts Service registry number 54856-23-4 identifies this specific mesylate salt form, while the parent betahistine compound carries the registry number 5638-76-6 [1] [2].

Physical State Characteristics and Crystalline Appearance

Betahistine mesylate exists as a solid at room temperature (20 degrees Celsius), presenting as white to almost white crystalline powder [3] [16] [23]. The crystalline nature of the compound is well-documented, with the material exhibiting distinct crystal forms that can be characterized through differential scanning calorimetry and X-ray diffraction techniques [17].

Research has identified multiple crystal forms of betahistine mesylate, including crystal form A and crystal form B, each with distinct thermal and structural properties [17]. Crystal form A demonstrates strong hygroscopic properties and presents preparation challenges, while crystal form B exhibits improved stability characteristics with a melting point of 136-138 degrees Celsius [17]. The standard crystal form typically exhibits a melting point range of 108-112 degrees Celsius as determined by European Pharmacopoeia standards [7].

The compound maintains its crystalline structure under standard storage conditions but requires specific environmental controls due to its hygroscopic nature [16] [23]. Physical appearance may vary slightly from white to off-white depending on crystal form and storage conditions, but the powder-to-crystal morphology remains consistent [3] [16].

Solubility Profile in Various Solvents

The solubility characteristics of betahistine mesylate demonstrate significant variation across different solvent systems, with particularly high solubility in polar protic solvents. Water represents the most favorable solvent, with the compound exhibiting very high solubility resulting in almost transparent solutions [3] [4] [21]. This exceptional water solubility makes the compound suitable for aqueous formulations and facilitates its pharmaceutical applications.

Ethanol (96 percent) provides freely soluble conditions for betahistine mesylate, representing the second most favorable solvent system [3] [4] [7]. Methanol demonstrates similar high solubility characteristics, allowing for ready dissolution of the compound [21]. In contrast, 2-propanol (isopropanol) shows very slightly soluble characteristics, indicating limited dissolution capacity [3] [4] [7].

| Solvent | Solubility Profile |

|---|---|

| Water | Very soluble (almost transparent solutions) |

| Ethanol (96%) | Freely soluble |

| Methanol | Very soluble |

| 2-Propanol | Very slightly soluble |

| Acetone | Practically insoluble |

| Ether | Practically insoluble |

| Chloroform | Practically insoluble |

Organic solvents with lower polarity demonstrate poor solubility characteristics [21]. Acetone, ether, and chloroform all exhibit practically insoluble behavior, indicating minimal compound dissolution [21]. Tetrahydrofuran shows intermediate behavior, with enhanced solubility when small amounts of water are added to the system [17].

Hygroscopicity and Environmental Stability Parameters

Betahistine mesylate exhibits pronounced hygroscopic properties, requiring careful environmental control during storage and handling [3] [4] [16]. The compound readily absorbs moisture from the atmosphere, which can impact its physical stability and chemical integrity over time [21]. This hygroscopic nature necessitates storage under inert gas conditions to prevent moisture uptake and maintain compound stability [16] [23].

Environmental stability parameters require maintenance of cool, dark storage conditions with temperatures below 15 degrees Celsius for optimal compound preservation [16] [23]. The compound should be stored under inert gas atmosphere to minimize oxidative degradation and moisture absorption [16] [23]. Room temperature storage is possible but requires additional precautions to maintain compound integrity [16].

| Parameter | Specification |

|---|---|

| Hygroscopicity | Very hygroscopic |

| Storage Temperature | Cool and dark place, <15°C |

| Atmospheric Requirements | Store under inert gas |

| Moisture Sensitivity | High |

| Oxidation Sensitivity | Moderate |

Chemical stability under standard conditions remains acceptable, but the compound shows sensitivity to strong acids, strong bases, and strong oxidizing agents [5]. Decomposition products under thermal stress may include nitrogen oxides and sulfur oxides, indicating the importance of controlled storage conditions [4]. The compound maintains stability under normal processing conditions but requires protection from incompatible materials and excessive heat [5].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant